molecular formula C27H24F3N3O3 B2912476 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 861624-96-6

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2912476
CAS No.: 861624-96-6
M. Wt: 495.502
InChI Key: PJKLNMWELBVSMD-UHFFFAOYSA-N
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Description

4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by three key structural motifs:

Benzimidazole core: A 1H-1,3-benzodiazole ring substituted at the 2-position.

Phenoxyethyl linker: A 2-(2-methoxyphenoxy)ethyl chain connecting the benzimidazole to the pyrrolidinone moiety.

Substituted pyrrolidinone: A 2-pyrrolidinone ring bearing a 3-(trifluoromethyl)phenyl group at the 1-position.

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-35-23-11-4-5-12-24(23)36-14-13-32-22-10-3-2-9-21(22)31-26(32)18-15-25(34)33(17-18)20-8-6-7-19(16-20)27(28,29)30/h2-12,16,18H,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKLNMWELBVSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the trifluoromethyl group. Common synthetic routes may include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyrrolidinone Ring: This step may involve the cyclization of an appropriate amine with a ketone or aldehyde.

    Attachment of Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogues

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Reference ID
Target Compound C28H23F3N3O3 506.5 3-(Trifluoromethyl)phenyl, 2-methoxyphenoxyethyl N/A N/A -
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one (23) C22H21F3NO5 436.4 4-Trifluoromethoxyphenyl, 4-methylbenzoyl, 2-hydroxypropyl 246–248 32
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one (25) C22H21F3NO4 420.4 3-Trifluoromethylphenyl, 4-methylbenzoyl, 2-hydroxypropyl 205–207 9
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one C29H33N4O2 469.6 4-Butylphenyl, 2-oxo-2-(piperidin-1-yl)ethyl N/A N/A
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one C30H31N3O4 497.6 2-Methoxyphenyl, 4-allyl-2-methoxyphenoxyethyl N/A N/A
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one C29H29N3O3 467.6 3-Methoxyphenyl, 2-allylphenoxyethyl N/A N/A

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy : Compound 23 (4-trifluoromethoxyphenyl) exhibits a higher melting point (246–248°C) than 25 (3-trifluoromethylphenyl, 205–207°C), suggesting stronger intermolecular interactions in the former .
  • Synthetic Yields : Electron-withdrawing groups (e.g., trifluoromethyl in 25) correlate with lower yields (9%) compared to trifluoromethoxy derivatives (32%), likely due to steric or electronic challenges during synthesis .

Functional Group Impact on Bioactivity

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Methoxy Substituents: Methoxy groups (e.g., 2-methoxyphenoxyethyl in the target) may modulate solubility and hydrogen-bonding capacity .
  • Allyl/Piperidinyl Moieties : Allyl groups () introduce unsaturated bonds for further functionalization, while piperidinyl groups () could enhance binding to amine-sensitive targets .

Biological Activity

The compound 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic molecule that exhibits significant potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound contains several key structural components:

  • Benzodiazole Ring : Known for its pharmacological significance, providing potential interaction with various biological targets.
  • Pyrrolidinone Moiety : Associated with diverse biological activities, including anti-inflammatory and anticancer properties.
  • Methoxyphenoxy Group : Contributes to the compound's solubility and potential interaction with biological systems.

Chemical Formula

PropertyValue
Molecular FormulaC27H27N3O4
IUPAC NameThis compound
SMILESCc1cccc(N(CC(C2)c3nc(cccc4)c4n3CCOc(cccc3)c3OC)C2=O)c1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory processes, potentially reducing inflammation and associated pain.
  • Receptor Modulation : Interaction with benzodiazepine receptors has been noted, suggesting potential anxiolytic or anticonvulsant effects.
  • Cell Signaling Pathways : It may alter signaling pathways related to cell proliferation and apoptosis, indicating possible anticancer properties.

Anticonvulsant Activity

Research indicates that compounds similar to those containing benzodiazole and pyrrolidine structures exhibit anticonvulsant effects. For instance, studies have shown that certain benzodiazepine derivatives can significantly reduce seizure activity in animal models through modulation of GABAergic signaling pathways .

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. Inhibition of PLA2 can lead to reduced production of pro-inflammatory mediators such as leukotrienes and prostaglandins .

Anticancer Potential

The structural features of this compound suggest it could possess anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating cell cycle regulators and promoting oxidative stress .

Study 1: Anticonvulsant Efficacy

In a study examining a series of benzodiazole derivatives, one compound demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. This effect was attributed to its interaction with benzodiazepine receptors, highlighting the potential therapeutic use of similar compounds in seizure disorders .

Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of related compounds showed that they could effectively reduce edema in animal models when administered prior to inflammatory stimuli. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 3: Anticancer Activity

In vitro studies revealed that certain derivatives of pyrrolidine-benzodiazole compounds induced apoptosis in various cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death. This underscores the potential for developing new anticancer therapies based on this chemical scaffold .

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